3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest due to its potential applications in pharmaceutical and medicinal chemistry. As a compound comprising multiple functional groups and aromatic systems, its diverse reactivity profiles make it suitable for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : Initial synthesis might involve 5-fluoropyrimidine and quinazolin-4-one derivatives as core structures.
Coupling Reactions: : Key intermediates can be synthesized through coupling reactions, using reagents like N,N′-dicyclohexylcarbodiimide (DCC) for amide formation.
Cyclization: : Formation of the pyrrolidinyl ring system can be achieved via cyclization reactions, potentially using palladium-catalyzed conditions.
Industrial Production Methods:
Scale-up involves optimizing reaction conditions for yield and purity. Typical industrial methods include:
High-pressure reactors: : For the coupling steps to ensure maximum efficiency.
Continuous flow synthesis: : For streamlined production, improving reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Undergoes oxidation reactions to form quinone-like structures.
Reduction: : Can be reduced to yield tetrahydroquinazoline derivatives.
Substitution: : Substitution at the pyrimidine ring, particularly involving halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Using electrophiles like halogens and nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: : Quinone and related ketone derivatives.
Reduction: : Tetrahydroquinazoline derivatives.
Substitution: : Functionalized pyrimidine rings with various substituents.
Scientific Research Applications
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one shows potential in various fields:
Chemistry: : As a reactive intermediate for synthesizing more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated as a potential therapeutic agent, particularly in anticancer and antiviral research.
Industry: : Used as a building block for manufacturing advanced materials and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: : Inhibits enzymes involved in nucleotide synthesis and DNA replication.
Receptor Binding: : Potential binding to receptors influencing cell signaling pathways.
Pathway Modulation: : Modulates specific biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Quinazoline Derivatives: : Similar in having a quinazoline core but with different substituents, influencing their pharmacological profiles.
Pyrimidine-Containing Compounds: : Structural similarities in the pyrimidine ring, but variations in functional groups alter their reactivity and applications.
Uniqueness:
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its specific combination of fluoropyrimidine and quinazoline structures, offering a unique set of reactivity and biological activity profiles.
And there we have it. Quite the intriguing compound, isn't it?
Properties
IUPAC Name |
3-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3/c19-12-7-20-18(21-8-12)27-13-5-6-23(9-13)16(25)10-24-11-22-15-4-2-1-3-14(15)17(24)26/h1-4,7-8,11,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFRUJCPFUQHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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